molecular formula C11H17N B2545059 4-(3-Methylbutyl)aniline CAS No. 104177-72-2

4-(3-Methylbutyl)aniline

Cat. No.: B2545059
CAS No.: 104177-72-2
M. Wt: 163.264
InChI Key: JUXQDLFYTNOQRC-UHFFFAOYSA-N
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Description

4-(3-Methylbutyl)aniline: 4-isopentylaniline , is an organic compound with the molecular formula C11H17N . It consists of an aniline moiety substituted at the para position with a 3-methylbutyl group. This compound is a derivative of aniline, which is a primary aromatic amine. It is used in various chemical synthesis processes and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Methylbutyl)aniline can be achieved through several methods:

  • Alkylation of Aniline: : One common method involves the alkylation of aniline with 3-methylbutyl halides under basic conditions. This reaction typically uses a strong base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

  • Reduction of Nitro Compounds: : Another method involves the nitration of 4-(3-methylbutyl)benzene to form the corresponding nitro compound, followed by reduction using hydrogen gas in the presence of a catalyst such as palladium on carbon.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale nitration and reduction processes. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(3-Methylbutyl)aniline undergoes various chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form corresponding quinone derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.

  • Reduction: : Reduction reactions can convert nitro derivatives back to the amine form using reducing agents like hydrogen gas and palladium on carbon.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid), alkylating agents (alkyl halides).

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Aniline derivatives.

    Substitution: Halogenated, nitrated, or alkylated aniline derivatives.

Scientific Research Applications

4-(3-Methylbutyl)aniline has several applications in scientific research:

  • Chemistry: : It is used as an intermediate in the synthesis of various organic compounds, including dyes, pharmaceuticals, and agrochemicals.

  • Biology: : The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

  • Medicine: : Research is ongoing to explore its potential as a precursor for drug development, particularly in the synthesis of novel therapeutic agents.

  • Industry: : It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(3-Methylbutyl)aniline involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, influencing their activity and function.

    Pathways Involved: It may affect signaling pathways related to cell growth, apoptosis, and metabolism, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

4-(3-Methylbutyl)aniline can be compared with other similar compounds, such as:

    Aniline: The parent compound, which lacks the 3-methylbutyl substitution.

    4-Ethylaniline: Similar structure but with an ethyl group instead of a 3-methylbutyl group.

    4-Propylaniline: Similar structure but with a propyl group instead of a 3-methylbutyl group.

Uniqueness

The presence of the 3-methylbutyl group in this compound imparts unique chemical and physical properties, such as increased hydrophobicity and altered reactivity, distinguishing it from other aniline derivatives.

Properties

IUPAC Name

4-(3-methylbutyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N/c1-9(2)3-4-10-5-7-11(12)8-6-10/h5-9H,3-4,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUXQDLFYTNOQRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCC1=CC=C(C=C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104177-72-2
Record name 4-(3-methylbutyl)aniline
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